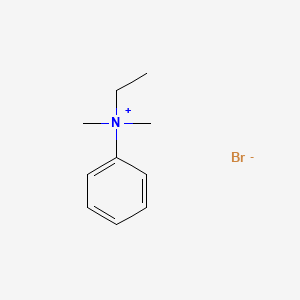

N-Ethyl-N,N-dimethylanilinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38283-34-0 |

|---|---|

Molecular Formula |

C10H16BrN |

Molecular Weight |

230.14 g/mol |

IUPAC Name |

ethyl-dimethyl-phenylazanium;bromide |

InChI |

InChI=1S/C10H16N.BrH/c1-4-11(2,3)10-8-6-5-7-9-10;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

XNHOENLPTXQGIL-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)C1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Biological Activity

N-Ethyl-N,N-dimethylanilinium bromide (C10H16BrN) is a quaternary ammonium compound that has garnered attention for its biological activities. This compound is structurally related to other N,N-dialkylanilines, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C10H16BrN

- Molecular Weight : 230.15 g/mol

- Solubility : Soluble in water and organic solvents, making it versatile for various applications.

This compound acts primarily through its interaction with biological membranes and proteins. It is known to function as a surfactant and can disrupt cell membranes, which may lead to cytotoxic effects in certain cell types. Additionally, its quaternary ammonium structure allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

- Cytotoxicity : Studies have indicated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are attributed to its ability to generate reactive oxygen species (ROS) and interfere with mitochondrial function.

- Neurotransmitter Modulation : As a quaternary ammonium compound, it may influence cholinergic signaling by modulating acetylcholine receptors, which could have implications for neurodegenerative diseases.

Toxicity Profile

The toxicity of this compound has been evaluated in various animal models. Key findings include:

- Acute Toxicity : The LD50 values indicate moderate toxicity. For instance, studies have reported LD50 values ranging from 1350 mg/kg in rats for similar compounds .

- Chronic Effects : Long-term exposure has been linked to hematological changes such as methaemoglobinaemia and splenomegaly in rodent models .

Case Studies

- Anticancer Activity : In a study involving human cancer cell lines, this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against breast and colon cancer cells.

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.